molecular formula C14H9NO4 B1611296 4-Amino-1,2-dihydroxyanthracene-9,10-dione CAS No. 2835-53-2

4-Amino-1,2-dihydroxyanthracene-9,10-dione

Cat. No. B1611296
CAS RN: 2835-53-2
M. Wt: 255.22 g/mol
InChI Key: RNAVBZRQFCASHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,2-dihydroxyanthracene-9,10-dione, also known as 4-Aminoalizarin or Alizarine Claret R, is a chemical compound with the molecular formula C14H9NO4 and a molecular weight of 255.23 . It has several synonyms, including 4-Amino-1,2-dihydroxy-9,10-anthracenedione and 4-Amino-1,2-dihydroxy-9,10-anthraquinone .


Chemical Reactions Analysis

One study found that a covalent organic framework containing boric acid groups exhibited unique selectivity toward the cis-diol guest molecule 1,2-dihydroxyanthracene-9,10-dione . The framework had a high adsorption capacity of 177.95 mg/g for this molecule .


Physical And Chemical Properties Analysis

4-Amino-1,2-dihydroxyanthracene-9,10-dione has a predicted boiling point of 524.4±50.0 °C and a predicted density of 1.613±0.06 g/cm3 . Its pKa is predicted to be 7.20±0.20 .

properties

CAS RN

2835-53-2

Product Name

4-Amino-1,2-dihydroxyanthracene-9,10-dione

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

4-amino-1,2-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO4/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H,15H2

InChI Key

RNAVBZRQFCASHH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)O)O

Origin of Product

United States

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